Oligopeptide-68 Acetate
Description
Structure and Function: Oligopeptide-68 Acetate (CAS: 1206525-47-4) is a synthetic peptide consisting of 10 amino acids (sequence: Arg-Asp-Gly-Gln-Ile-Leu-Ser-Thr-Trp-Tyr) with a molecular weight of 1470.54 g/mol . It is formulated as an acetate salt to enhance stability and solubility. The peptide primarily functions as a skin-brightening agent by inhibiting the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanocyte differentiation and tyrosinase activity . By blocking MITF, it reduces melanin synthesis, addressing hyperpigmentation caused by UV exposure, melasma, and post-inflammatory hyperpigmentation .
Properties
Molecular Formula |
C64H95N17O23 |
|---|---|
Molecular Weight |
1470.5 g/mol |
IUPAC Name |
acetic acid;(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C62H91N17O21.C2H4O2/c1-6-30(4)50(78-56(94)40(21-32-13-15-34(82)16-14-32)74-55(93)42(23-48(86)87)71-47(85)27-69-52(90)37(70-46(84)25-63)12-9-19-67-62(65)66)59(97)76-41(22-33-26-68-36-11-8-7-10-35(33)36)54(92)77-44(28-80)58(96)73-39(20-29(2)3)53(91)75-43(24-49(88)89)57(95)79-51(31(5)81)60(98)72-38(61(99)100)17-18-45(64)83;1-2(3)4/h7-8,10-11,13-16,26,29-31,37-44,50-51,68,80-82H,6,9,12,17-25,27-28,63H2,1-5H3,(H2,64,83)(H,69,90)(H,70,84)(H,71,85)(H,72,98)(H,73,96)(H,74,93)(H,75,91)(H,76,97)(H,77,92)(H,78,94)(H,79,95)(H,86,87)(H,88,89)(H,99,100)(H4,65,66,67);1H3,(H,3,4)/t30-,31+,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-;/m0./s1 |
InChI Key |
HWIXXMPQAZQIAG-KODTXJHGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN.CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanism of Action :
- MITF Inhibition : Oligopeptide-68 mimics TGF-β signaling, binding to cell surface receptors to suppress MITF’s molecular pathways .
- Tyrosinase Modulation : It indirectly reduces tyrosinase activity, a critical enzyme in melanin production .
Clinical Efficacy: In a 12-week clinical trial involving 40 volunteers, formulations containing 1.0–2.5% Oligopeptide-68 combined with diacetyl bolus (DAB) demonstrated significant or moderate skin-lightening effects in 76.3% of participants, outperforming 2% and 4% hydroquinone (HQ) .
Commercialization :
Marketed as β-WHITE™ by Biotec (AQIA Group), it is available under the INCI name water (and) butylene glycol (and) hydrogenated lecithin (and) sodium oleate (and) oligopeptide-68 (and) disodium EDTA . It is also supplied by BBI Solutions (product code: A410289) for research use, requiring storage at -20°C .
Comparative Analysis with Similar Compounds
Mechanism and Target Comparison
Efficacy and Clinical Performance
*Efficacy defined as percentage of participants showing visible improvement.
Commercial and Formulation Considerations
Key Research Findings and Discrepancies
- Sequence Variability: Evidence conflicts on Oligopeptide-68’s amino acid count—described as 10 residues in one study and 12 in another . This may reflect differences in salt forms or nomenclature inconsistencies.
- Dual Mechanisms : Oligopeptide-68 uniquely combines MITF inhibition with TGF-β pathway modulation, unlike single-target agents like HQ .
Q & A
Q. What is the primary mechanism by which Oligopeptide-68 Acetate inhibits melanogenesis in experimental models?
this compound targets melanogenesis by suppressing microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase expression and melanocyte differentiation. It also directly inhibits tyrosinase activity, reducing melanin synthesis . Methodologically, this can be validated using in vitro tyrosinase inhibition assays and Western blotting to quantify MITF expression in melanocyte cultures.
Q. What standardized in vitro assays are recommended for evaluating the efficacy of this compound in melanogenesis inhibition?
Researchers should employ:
- Tyrosinase activity assays using mushroom-derived or melanocyte-derived enzymes.
- Cell-based models (e.g., B16F10 murine melanoma cells or human primary melanocytes) to measure melanin content via spectrophotometry or microscopy .
- qPCR to assess downstream melanogenic markers like TYR, TYRP1, and DCT.
Q. How can researchers ensure batch-to-batch consistency of this compound in experimental setups?
Peptide content analysis (via amino acid analysis or UV-Vis spectroscopy) and high-performance liquid chromatography (HPLC) purity profiling (≥95%) are critical. For sensitive assays (e.g., cell viability), request additional quality control metrics, such as trifluoroacetic acid (TFA) removal (<1%) to avoid cytotoxicity .
Advanced Research Questions
Q. What experimental strategies can address discrepancies between in vitro and in vivo efficacy data for this compound?
Use 3D skin-equivalent models (e.g., reconstructed human epidermis) to better mimic human skin permeability and cellular interactions. Combine with Franz diffusion cells to study transdermal delivery efficiency, as solubility challenges (e.g., low water solubility) may limit bioavailability in in vivo models .
Q. How can researchers resolve contradictions in reported IC₅₀ values for tyrosinase inhibition across studies?
Variability may arise from differences in:
Q. What synergistic combinations of this compound with other peptides enhance melanogenesis inhibition?
Co-treatment with Glutathione (reduces oxidative stress) or Decapeptide-12 (targets UV-induced pigmentation) may amplify efficacy. Design fractional factorial experiments to identify additive or synergistic effects, and validate using RNA-seq to map overlapping pathways .
Q. How can researchers quantify the impact of this compound on MITF-independent melanogenic pathways?
Perform CRISPR/Cas9-mediated MITF knockout in melanocytes to isolate MITF-dependent effects. Use phosphoproteomics to identify alternative signaling nodes (e.g., cAMP/PKA or MAPK pathways) influenced by the peptide .
Q. What analytical methods are recommended to address uncertainty in peptide content determination during quantification?
Employ isotope dilution mass spectrometry (ID-MS) for absolute quantification. Increase biological and technical replicates (n ≥ 6) to reduce variability, and report combined uncertainty metrics (e.g., confidence intervals) in accordance with ISO/IEC 17025 guidelines .
Q. How can transcriptomic profiling elucidate this compound’s role in TGF-β signaling, as suggested by its structural mimicry?
Conduct RNA-seq on treated melanocytes to map TGF-β pathway activation (e.g., SMAD2/3 phosphorylation). Validate using luciferase reporters for TGF-β-responsive promoters and compare with recombinant TGF-β controls .
Q. What are the critical parameters for designing a preclinical study to evaluate long-term safety of this compound?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
